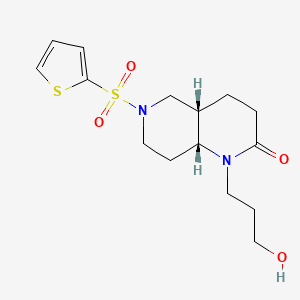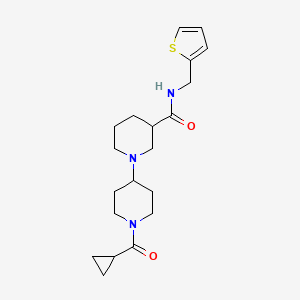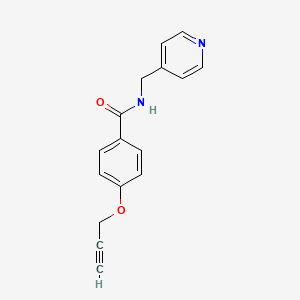![molecular formula C15H22N2O2 B5300858 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5300858.png)
2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide, also known as MMEA, is a chemical compound that belongs to the class of amides. MMEA has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
The exact mechanism of action of 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide is not fully understood. However, it is believed to act on the GABAergic system, which is responsible for inhibiting the activity of neurons in the brain. 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide may enhance the activity of GABAergic neurons, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been reported to increase the levels of GABA in the brain, which may contribute to its anxiolytic and sedative effects. 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has also been shown to decrease the levels of glutamate, an excitatory neurotransmitter, in the brain. Additionally, 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has been reported to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using standard laboratory techniques. However, 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide also has some limitations. Its effects may vary depending on the animal model used, and its toxicity and potential side effects are not fully understood.
将来の方向性
There are several future directions for research on 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide. One area of interest is its potential use in the treatment of anxiety and mood disorders. Additionally, further studies are needed to understand the mechanism of action of 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide and its potential side effects. Finally, the development of more potent and selective analogs of 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide may lead to the discovery of new drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide is a chemical compound that has gained significant attention for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide may lead to the discovery of new drugs for the treatment of neurological disorders.
合成法
2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide can be synthesized through a multi-step process starting from 3-methylbenzoyl chloride and 4-morpholineethanol. The reaction involves the formation of an intermediate, which is then treated with acetic anhydride to obtain 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide. The purity and yield of 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide can be improved by using different purification techniques such as column chromatography and recrystallization.
科学的研究の応用
2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has also been investigated for its potential use in the treatment of neuropathic pain and anxiety disorders.
特性
IUPAC Name |
2-(3-methylphenyl)-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-13-3-2-4-14(11-13)12-15(18)16-5-6-17-7-9-19-10-8-17/h2-4,11H,5-10,12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVMVPCSNJAGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199798 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)ethyl]-3-phenoxybenzamide](/img/structure/B5300775.png)
![rel-(4aS,8aR)-6-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5300782.png)
![N-[3-(acetylamino)phenyl]-3-iodobenzamide](/img/structure/B5300783.png)
![(4S)-N-ethyl-4-(4-{1-methyl-1-[(2-methylbenzoyl)amino]ethyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5300788.png)
![1-[2-(benzyloxy)-5-fluorophenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one](/img/structure/B5300799.png)
![ethyl 5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300810.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide](/img/structure/B5300815.png)
![N,N-diethyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5300817.png)

![2,4-difluoro-3-methoxy-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B5300822.png)
![5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5300823.png)


![N-benzyl-2-({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5300865.png)